

Butyl undec-10-enoate synthesis and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Butyl undec-10-enoate*

Cat. No.: *B093067*

[Get Quote](#)

An In-Depth Technical Guide to the Synthesis and Properties of **Butyl Undec-10-enoate**

Abstract

Butyl undec-10-enoate, also known as butyl undecylenate, is a versatile fatty acid ester derived from undecylenic acid, a pyrolysis product of castor oil. This guide provides a comprehensive technical overview of **butyl undec-10-enoate**, detailing its physicochemical properties, principal synthesis methodologies, and key applications. We will explore the mechanistic underpinnings of common synthetic routes, including acid-catalyzed Fischer esterification and enzyme-mediated synthesis, offering field-proven insights into experimental design and optimization. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's synthesis and characteristics.

Introduction and Significance

Butyl undec-10-enoate (CAS No: 109-42-2) is the butyl ester of undec-10-enoic acid.^{[1][2]} Its structure, featuring a terminal double bond and a ten-carbon chain, imparts unique properties that make it a valuable ingredient in various industries.^[3] It is widely utilized for its emollient and skin-conditioning properties in cosmetics and personal care products.^{[3][4]} Furthermore, its pleasant, fruity aroma makes it a sought-after component in the flavor and fragrance industry.^{[3][5]} The presence of the terminal alkene functionality also makes it a useful intermediate for the synthesis of specialty polymers and other fine chemicals.^{[3][6]}

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **butyl undec-10-enoate** are critical for its application and handling. It is a clear, colorless to pale yellow liquid under standard conditions.[3]

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₈ O ₂	[1][3][4]
Molecular Weight	240.38 g/mol	[1][4]
CAS Number	109-42-2	[1][3]
Appearance	Clear, colorless to pale yellow liquid	[3]
Boiling Point	249 - 254 °C	[3][4]
Density	0.871 g/cm ³	[3]
Refractive Index (n _{20/D})	1.439 - 1.443	[3]
Flash Point	>100 °C (> 212 °F)	[4][5]
Solubility	Soluble in ethanol	[4]
Water Solubility	0.0005 g/L (Predicted)	[7]
LogP	5.71 (Predicted)	[7]

Spectroscopic Data:

- ¹H NMR: Key signals include those for the terminal vinyl protons (~4.9-5.8 ppm), the triplet for the O-CH₂ group of the butyl chain (~4.05 ppm), and the triplet for the α -carbonyl CH₂ group (~2.29 ppm).[8]
- ¹³C NMR: Characteristic peaks are observed for the carbonyl carbon (~174.0 ppm), the unsaturated sp² carbons of the double bond (~139.2 and 114.1 ppm), and the oxymethylene carbon of the ester (~64.4 ppm).[8]
- IR Spectroscopy: The infrared spectrum prominently features a strong C=O stretching vibration for the ester group around 1740 cm⁻¹ and C=C stretching for the terminal alkene.[1][9]

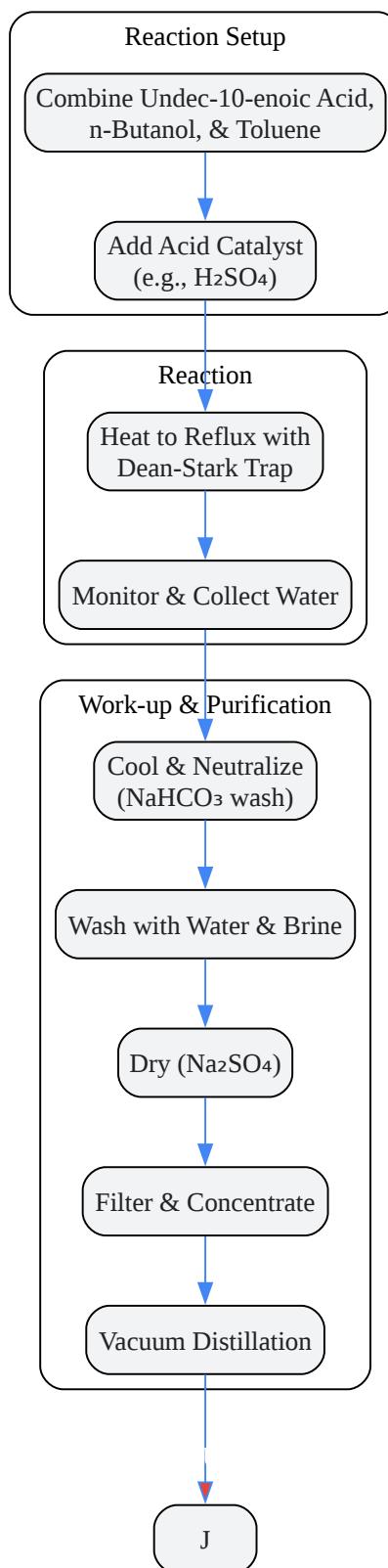
- Mass Spectrometry: The electron ionization mass spectrum provides a fragmentation pattern useful for structural confirmation.[2]

Synthesis of Butyl Undec-10-enoate

The synthesis of **butyl undec-10-enoate** is most commonly achieved through the direct esterification of undec-10-enoic acid with n-butanol. Alternative methods include enzymatic synthesis and transesterification, which offer distinct advantages in terms of selectivity and environmental impact.

Method 1: Acid-Catalyzed Fischer Esterification

Fischer-Speier esterification is a classic and robust method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[10] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed during the reaction.[10][11]


Causality in Experimental Design:

- Catalyst: Strong Brønsted acids like sulfuric acid (H_2SO_4) or p-toluenesulfonic acid are effective homogeneous catalysts.[12][13] They protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11] Heterogeneous catalysts like Amberlyst-15 resin can also be used, offering the advantage of easy separation and recycling.[12][13]
- Reactant Stoichiometry: Using an excess of n-butanol not only shifts the equilibrium but also serves as the reaction solvent, obviating the need for an additional inert solvent.
- Water Removal: A Dean-Stark apparatus is often employed during reflux to azeotropically remove the water byproduct, driving the reaction to completion.

Experimental Protocol: Fischer Esterification

- Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

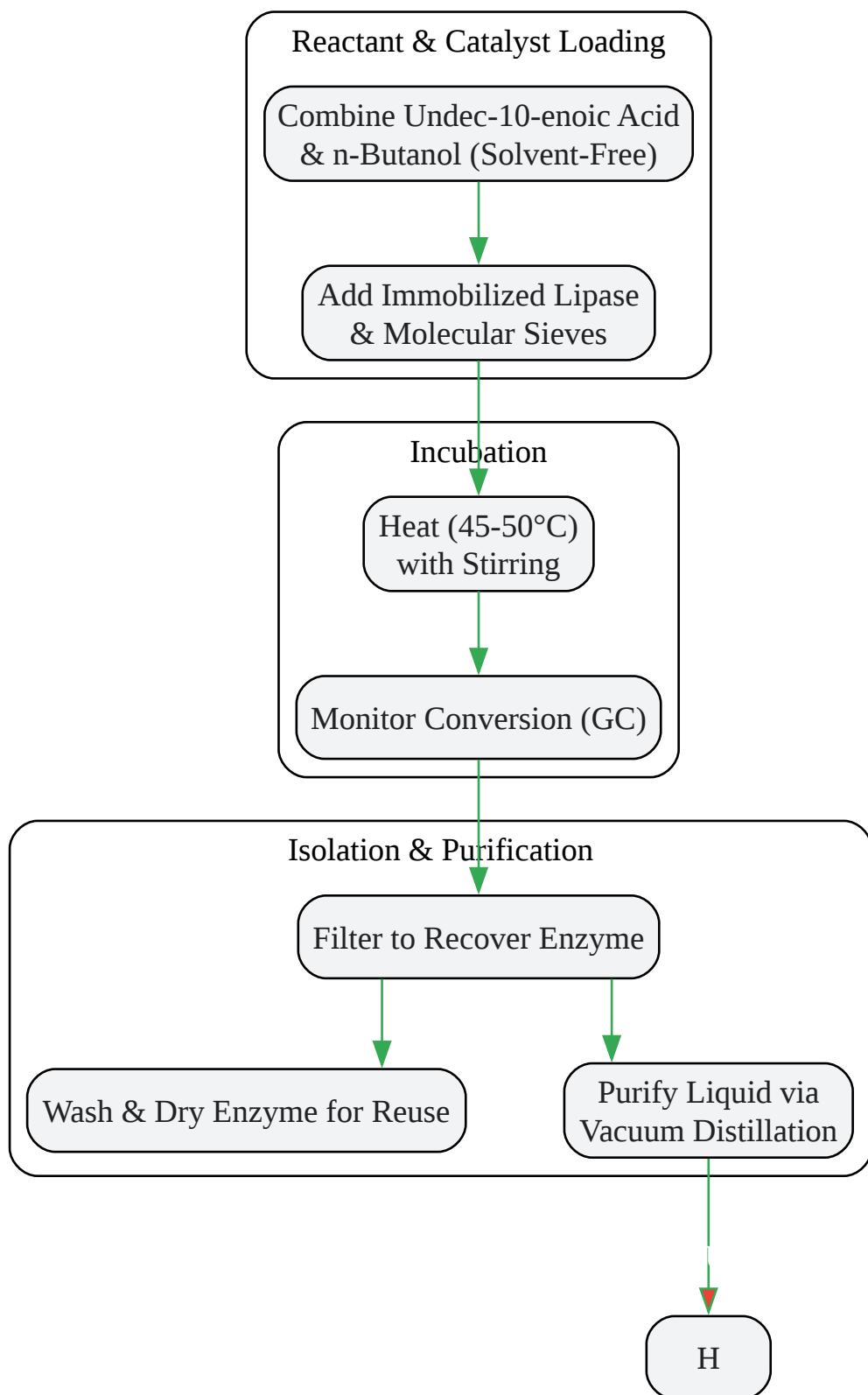
- Reactants: Charge the flask with undec-10-enoic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a suitable solvent to form an azeotrope with water (e.g., toluene, if n-butanol is not used in large excess).
- Catalyst Addition: Carefully add the acid catalyst (e.g., concentrated H_2SO_4 , 1-2 mol% relative to the carboxylic acid).[12]
- Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - If a homogeneous catalyst was used, neutralize it by washing the mixture with a saturated sodium bicarbonate (NaHCO_3) solution in a separatory funnel until effervescence ceases.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Purification: Filter off the drying agent and remove the excess n-butanol and solvent under reduced pressure. The crude **butyl undec-10-enoate** can be further purified by vacuum distillation to yield the final product.[14]

[Click to download full resolution via product page](#)

Caption: Fischer Esterification Workflow for **Butyl Undec-10-enoate**.

Method 2: Enzymatic (Biocatalytic) Synthesis

Enzymatic esterification represents a green chemistry approach to synthesizing **butyl undec-10-enoate**. Lipases (E.C. 3.1.1.3) are highly effective biocatalysts for this transformation, operating under mild reaction conditions and exhibiting high selectivity, which minimizes byproduct formation.[14]


Causality in Experimental Design:

- Enzyme Choice: Immobilized lipases, such as *Candida antarctica* lipase B (CALB, often sold as Novozym® 435), are preferred.[14] Immobilization simplifies catalyst recovery and reuse, enhancing the economic viability of the process.[14]
- Reaction Conditions: The reaction is typically run under solvent-free conditions at moderate temperatures (e.g., 40-60 °C) to preserve enzyme activity.[14][15]
- Water Removal: As with acid catalysis, water is a byproduct that can hydrolyze the ester product. Its removal, often by applying a vacuum or adding molecular sieves, is crucial for achieving high conversion rates.[14]

Experimental Protocol: Enzymatic Synthesis[14]

- Reactant Preparation: In a temperature-controlled reaction vessel, combine undec-10-enoic acid (1.0 eq) and n-butanol (a molar ratio of 1:1 to 1:2 is a good starting point).
- Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the mixture. A typical enzyme loading is 5-10% (w/w) based on the weight of the limiting reactant.
- Water Removal: Add activated molecular sieves (e.g., 3Å or 4Å) to the vessel to adsorb the water produced during the reaction.
- Reaction Incubation: Heat the mixture to the optimal temperature for the enzyme (e.g., 45-50 °C) with constant stirring (e.g., 250 rpm).
- Monitoring: Monitor the reaction progress by analyzing small aliquots over time using Gas Chromatography (GC) or by titrating the remaining free fatty acid. The reaction is typically run for 12-24 hours.

- Product Isolation: Once the desired conversion is achieved, stop the reaction. Separate the immobilized enzyme by simple filtration. The enzyme can be washed with a solvent (e.g., hexane) and dried for reuse.
- Purification: The liquid product mixture can be purified by vacuum distillation to remove excess alcohol and isolate the final ester.

[Click to download full resolution via product page](#)

Caption: Biocatalytic Synthesis Workflow for **Butyl Undec-10-enoate**.

Safety and Handling

Butyl undec-10-enoate is considered non-flammable but should be handled with care.[\[4\]](#)

Standard laboratory safety protocols should be followed.

- Personal Protective Equipment (PPE): Wear protective goggles, gloves, and a lab coat.[\[4\]](#) [\[16\]](#)
- Storage: Keep in a tightly closed container in a cool, dry, and well-ventilated area, away from heat sources and oxidizing agents.[\[4\]](#)
- Handling: Avoid direct contact with skin and eyes.[\[4\]](#) In case of contact, wash the affected area with plenty of water.[\[17\]](#)
- Spills: Use absorbent material to contain spills and dispose of contaminated materials safely.[\[4\]](#)

Conclusion

Butyl undec-10-enoate is a commercially significant ester with diverse applications. Its synthesis is well-established, with Fischer esterification providing a robust, high-yield pathway and enzymatic methods offering a milder, more sustainable alternative. The choice of synthesis protocol depends on factors such as scale, cost, and environmental considerations. A thorough understanding of its physicochemical properties and safe handling procedures is essential for its effective use in research and industrial applications.

References

- Synerzine. (2018). 10-Undecenoic acid, butyl ester Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61027, Butyl 10-undecenoate.
- The Good Scents Company. (n.d.). butyl undecylenate.
- FooDB. (2010). Showing Compound Butyl 10-undecenoate (FDB015313).
- Nomura, K., et al. (2022). Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals. ACS Omega.
- ResearchGate. (n.d.). CaO Catalyzed Transesterification of Ethyl 10-Undecenoate.
- ResearchGate. (n.d.). Representative 1 H NMR of octadecyl 10-undecenoate monomer.

- ResearchGate. (n.d.). Enzymatic butyl butyrate synthesis.
- National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, butyl ester IR Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.
- National Institute of Standards and Technology. (n.d.). 10-Undecenoic acid, butyl ester Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- ResearchGate. (n.d.). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts.
- MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Butyl 10-undecenoate | C15H28O2 | CID 61027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Undecenoic acid, butyl ester [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Butyl-10-undecenoate | 109-42-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. butyl undecylenate, 109-42-2 [thegoodsentscompany.com]
- 6. Transesterification of Ethyl-10-undecenoate Using a Cu-Deposited V2O5 Catalyst as a Model Reaction for Efficient Conversion of Plant Oils to Monomers and Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound Butyl 10-undecenoate (FDB015313) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. 10-Undecenoic acid, butyl ester [webbook.nist.gov]
- 10. athabascau.ca [athabascau.ca]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. isites.info [isites.info]

- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. synergine.com [synergine.com]
- 17. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Butyl undec-10-enoate synthesis and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093067#butyl-undec-10-enoate-synthesis-and-properties\]](https://www.benchchem.com/product/b093067#butyl-undec-10-enoate-synthesis-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com